2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid
CAS No.:
Cat. No.: VC18126316
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO4S |
|---|---|
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 2-(3-amino-1,1-dioxothian-3-yl)acetic acid |
| Standard InChI | InChI=1S/C7H13NO4S/c8-7(4-6(9)10)2-1-3-13(11,12)5-7/h1-5,8H2,(H,9,10) |
| Standard InChI Key | STUWHMHWNWQAJH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CS(=O)(=O)C1)(CC(=O)O)N |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
2-(3-Amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid (CAS 1340181-64-7) is a bicyclic organosulfur compound with a molecular formula of and a molecular weight of 207.25 g/mol. Its structure comprises a tetrahydrothiopyran ring (a six-membered sulfur-containing heterocycle) in which the sulfur atom is oxidized to a sulfone group (). The ring is further substituted at the 3-position with an amino group () and an acetic acid side chain (\text{CH}_2\text{COOH).
The IUPAC name, 2-(3-amino-1,1-dioxothian-3-yl)acetic acid, reflects its systematic nomenclature, where "thian" denotes the thiopyran ring, and "dioxo" specifies the sulfone oxidation state. The canonical SMILES string provides a linear representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 2-(3-amino-1,1-dioxothian-3-yl)acetic acid |
| InChI | InChI=1S/C7H13NO4S/c8-7(4-6(9)10)2-1-3-13(11,12)5-7/h1-5,8H2,(H,9,10) |
| InChIKey | STUWHMHWNWQAJH-UHFFFAOYSA-N |
| PubChem CID | 64666629 |
Synthetic Pathways and Production
Modern Automated Synthesis
Recent advancements in automated flow chemistry, such as those described by , offer scalable and reproducible methods for synthesizing C(sp³)-enriched compounds. Although 2-(3-amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid is not explicitly cited in these studies, the principles of Negishi coupling and continuous-flow organozinc reagent generation could theoretically facilitate its production . For instance:
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Organozinc Intermediate Formation: Alkyl halides could be converted to zinc reagents in a column reactor, enabling Pd-catalyzed cross-coupling with halogenated thiopyran precursors.
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Automated Purification: Liquid-liquid extraction (LLE) and mass-triggered preparative HPLC, as detailed in , would ensure high-purity isolation of the final product .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound’s polar functional groups (sulfone, amino, and carboxylic acid) confer moderate water solubility, though exact solubility data remain unpublished. Its stability is likely influenced by the electron-withdrawing sulfone group, which reduces nucleophilic susceptibility at the sulfur center. The amino and carboxylic acid groups render it amphoteric, with pH-dependent ionization states affecting solubility and reactivity.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include at 1150–1350 cm⁻¹, at 3300–3500 cm⁻¹, and at 2500–3300 cm⁻¹.
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NMR: NMR would show signals for the thiopyran methylene protons (δ 1.5–2.5 ppm), sulfone-related deshielding (δ 3.0–3.5 ppm), and acetic acid protons (δ 2.3–2.6 ppm).
Applications in Research
Material Science
Sulfone-containing compounds are valued for their thermal stability and dielectric properties. This molecule could act as a monomer in polyamides or sulfonated polymers, though such applications remain speculative without experimental validation.
Recent Innovations and Future Directions
The integration of automated synthesis platforms, as highlighted in , could revolutionize the production of this compound. For example:
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High-Throughput Screening: Automated workflows enable rapid optimization of reaction conditions (e.g., catalyst loading, temperature) to improve yield .
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Diversity-Oriented Synthesis: Modular flow reactors allow combinatorial introduction of varied alkyl/aryl groups to the thiopyran core, expanding structural diversity for drug discovery .
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